molecular formula C9H5ClF3NO B6322249 5-Chloro-1,3-dihydro-6-(trifluoromethyl)-2H-indol-2-one CAS No. 1260850-38-1

5-Chloro-1,3-dihydro-6-(trifluoromethyl)-2H-indol-2-one

Cat. No.: B6322249
CAS No.: 1260850-38-1
M. Wt: 235.59 g/mol
InChI Key: UVXQWONMXKTOPY-UHFFFAOYSA-N
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Description

5-Chloro-1,3-dihydro-6-(trifluoromethyl)-2H-indol-2-one is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,3-dihydro-6-(trifluoromethyl)-2H-indol-2-one typically involves multi-step organic reactions. A common approach might include:

    Starting Material: The synthesis often begins with a substituted aniline.

    Cyclization: The aniline undergoes cyclization with appropriate reagents to form the indole core.

    Chlorination: Introduction of the chlorine atom at the 5-position.

    Trifluoromethylation: Introduction of the trifluoromethyl group at the 6-position.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

    Substitution: Halogen substitution reactions might occur, replacing the chlorine or trifluoromethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique chemical structure.

    Industry: May be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 5-Chloro-1,3-dihydro-6-(trifluoromethyl)-2H-indol-2-one would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes or receptors, modulating their activity. The trifluoromethyl group might enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1,3-dihydro-2H-indol-2-one: Lacks the trifluoromethyl group.

    6-(Trifluoromethyl)-1,3-dihydro-2H-indol-2-one: Lacks the chlorine atom.

    1,3-Dihydro-2H-indol-2-one: Lacks both the chlorine and trifluoromethyl groups.

Uniqueness

5-Chloro-1,3-dihydro-6-(trifluoromethyl)-2H-indol-2-one is unique due to the presence of both chlorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

5-chloro-6-(trifluoromethyl)-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3NO/c10-6-1-4-2-8(15)14-7(4)3-5(6)9(11,12)13/h1,3H,2H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXQWONMXKTOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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